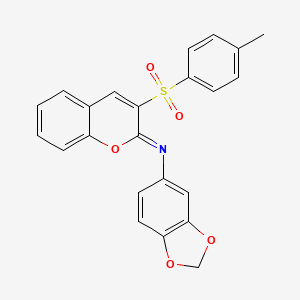

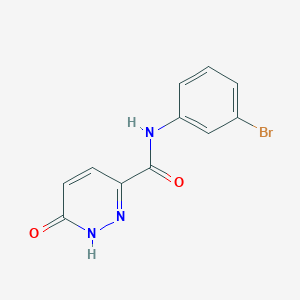

![molecular formula C17H17N3O B6431486 2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide CAS No. 477516-43-1](/img/structure/B6431486.png)

2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been found to have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .

Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be carried out in neutral, weak basic organic solvents at elevated temperatures . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines typically involves an imidazole ring fused with a pyridine moiety . The position of nitrogen atoms in the structure can vary, leading to different groups of imidazo[1,2-a]pyridines .

Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on their specific structure. For example, 7-Methyl-2-phenylimidazo[1,2-a]pyridine is a white solid with a melting point of 162–164 °C .

科学的研究の応用

COX-2 Inhibitors

This compound has been used in the design and synthesis of new selective COX-2 inhibitors . COX-2 inhibitors are a type of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme, reducing inflammation, pain, and fever caused by prostaglandins .

Antinociceptive Activity

The compound has shown significant antinociceptive activity, which refers to its ability to reduce sensitivity to painful stimuli . This makes it a potential candidate for the development of new pain relief medications .

Light-Sensitive Dyes

Imidazo[1,2-a]pyridine derivatives, which include this compound, have been used as light-sensitive dyes . These dyes have applications in various fields, including photography and printing .

Data Storage

The compound’s light-sensitive properties also make it useful in optical media for data storage . This includes applications in CDs, DVDs, and Blu-ray discs .

Pesticides and Fungicides

Imidazo[1,2-a]pyridine derivatives have been used in the development of pesticides and fungicides . These substances help protect crops and plants from harmful pests and fungi .

Fluorescent Probes

These derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . This has applications in environmental monitoring and biomedical research .

Antiviral and Antibacterial Properties

Imidazopyridines, including this compound, have shown promising antiviral and antibacterial activities . This makes them potential candidates for the development of new antiviral and antibacterial drugs .

Anticancer Properties

Imidazopyridines have also demonstrated anticancer properties . They have been described as cyclin-dependent kinase (CDK) inhibitors, which can block the progression of the cell cycle and potentially stop the growth of cancer cells .

作用機序

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridines, have been reported to have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

Similar compounds like zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking γ-aminobutyric acid receptors .

Biochemical Pathways

Compounds with similar structures have been shown to interact with various biochemical pathways, including those involved in inflammation, viral replication, and cell cycle regulation .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .

将来の方向性

Future research in this area could focus on developing more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the biological activity of these compounds could lead to the development of new therapeutic agents.

特性

IUPAC Name |

2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12(2)17(21)19-16-15(13-8-4-3-5-9-13)18-14-10-6-7-11-20(14)16/h3-12H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTJUEFNAUFINV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7,8-trimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431416.png)

![2-{[6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B6431432.png)

![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6431440.png)

![N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431459.png)

![N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431466.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6431468.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6431475.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431481.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2,2-dimethylpropyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6431497.png)